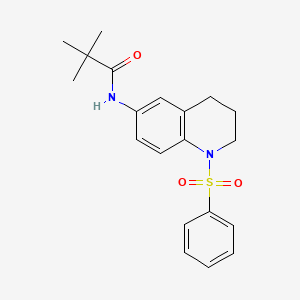

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Description

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-20(2,3)19(23)21-16-11-12-18-15(14-16)8-7-13-22(18)26(24,25)17-9-5-4-6-10-17/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHONPJURDXLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide involves multiple steps:

Preparation of Intermediate Tetrahydroquinoline: Starting from a quinoline derivative, the compound undergoes hydrogenation using a metal catalyst like palladium or platinum to form 1,2,3,4-tetrahydroquinoline.

Sulfonation: The tetrahydroquinoline intermediate is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group, forming N-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline.

Amidation: The final step involves reacting the sulfonated tetrahydroquinoline with pivaloyl chloride to form this compound. This reaction typically requires the presence of a base like pyridine or triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation reactors for the initial reduction step, followed by automated sulfonation and amidation processes. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives.

Reduction: Although less common, further reduction of the sulfonamide group could occur under specific conditions.

Substitution: The phenylsulfonyl group is prone to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Reduction: Metal catalysts like palladium on carbon can be used for reduction reactions.

Substitution: Strong nucleophiles like alkoxides or amines can facilitate substitution reactions.

Major Products

Oxidation Products: Quinoline derivatives.

Reduction Products: Various reduced forms of the tetrahydroquinoline ring.

Substitution Products: Compounds with replaced phenylsulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is studied for its unique reactivity and potential as an intermediate in the synthesis of complex organic molecules.

Biology

In biological research, this compound is explored for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinally, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

Industrially, this compound is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide exerts its effects through interactions with various molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the tetrahydroquinoline ring can participate in π-π interactions with aromatic residues in proteins, modulating their activity.

Comparison with Similar Compounds

Analysis :

- The phenylsulfonyl group in the target compound offers a balance of solubility and non-polar interactions compared to basic amines (e.g., piperidinyl) or charged dihydrochloride salts .

- In contrast, benzothiazolylamino substituents (Patent Example 1) introduce hydrogen-bonding capacity, which may enhance binding affinity but reduce metabolic stability .

2.2. Substituent Variations at the 6-Position

The 6-position is critical for bioactivity, with amide and heterocyclic groups commonly explored:

Analysis :

- The pivalamide group in the target compound likely reduces binding to NOS enzymes compared to thiophene-2-carboximidamide derivatives (e.g., Compound 28), which exhibit potent inhibition (IC50 <100 nM) .

Biological Activity

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a phenylsulfonyl group and a pivalamide moiety , which contributes to its biological activity. The structural formula is represented as:

This unique structure suggests potential interactions with various biological targets, enhancing its therapeutic applications.

Research indicates that compounds similar to this compound often act as agonists or antagonists for specific receptors involved in inflammatory and autoimmune responses. The following mechanisms have been observed:

- Inhibition of RORγt: This receptor is crucial in the differentiation of Th17 cells, which are implicated in autoimmune diseases. Inhibition of RORγt by related compounds has shown promise in treating conditions like psoriasis and rheumatoid arthritis .

- Modulation of GPR119: Some derivatives have been identified as agonists for GPR119, a receptor associated with glucose metabolism and insulin secretion .

Pharmacological Effects

The biological activity of this compound includes:

- Anti-inflammatory properties: Targeting pathways involved in inflammation.

- Antidiabetic effects: As an agonist for GPR119, it may enhance insulin secretion and improve glucose tolerance.

- Potential anticancer activity: Some studies suggest that related compounds exhibit cytotoxic effects on cancer cell lines.

Study 1: RORγt Inhibition

A study focused on the synthesis and evaluation of RORγt inverse agonists derived from tetrahydroquinoline showed that these compounds effectively reduced Th17-mediated autoimmune responses. The lead compound exhibited significant bioavailability (F = 48.1% in mice) and therapeutic efficacy at lower doses compared to existing treatments .

Study 2: GPR119 Agonism

Another investigation demonstrated that tetrahydroquinoline derivatives could act as potent GPR119 agonists. These compounds were tested in preclinical models and showed improved pharmacokinetic profiles compared to traditional drugs . The results indicate enhanced efficacy in managing metabolic disorders.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Contains methoxy group | Potentially different solubility and bioactivity |

| 3-Chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Chlorine substituent | Enhanced metabolic stability |

| N-(2-Chloro-6-methylphenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | Different substitution pattern | Variability in biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.